REACTION_CXSMILES
|
CO[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]1[CH:20]=CC=[CH:17][C:16]=1OC.Br.[C:24]([OH:27])(=O)[CH3:25].[OH2:28]>>[OH:28][C:7]1[CH:6]=[CH:5][C:4]([CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]2[CH:20]=[CH:25][C:24]([OH:27])=[CH:17][CH:16]=2)=[CH:3][CH:8]=1
|
Name
|
1,6-bis(methoxyphenyl)hexane
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)CCCCCCC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
107.4 g
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
281.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the thick suspension is slowly heated to gentle reflux
|
Type
|
CUSTOM
|
Details
|
The clear solution so obtained
|
Type
|
TEMPERATURE
|
Details
|
is then refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The precipitate is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water until neutral and
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 70°-80° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)CCCCCCC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.6 g | |
YIELD: PERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |